![molecular formula C6H12Cl2N4 B13484925 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is a chemical compound that features a pyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride typically involves the following steps:
Cyclization of Precursors: The pyrrolidine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Formation of Triazole Ring: The triazole ring can be formed via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Combination of Rings: The pyrrolidine and triazole rings are then combined under specific reaction conditions to form the final compound.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using flow microreactor systems for efficiency and sustainability .
Chemical Reactions Analysis
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride can be compared with similar compounds such as:
- 3-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
- (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride
- 1-[(3R)-3-aminopyrrolidin-1-yl]ethan-1-one dihydrochloride
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the pyrrolidine and triazole rings, which may confer distinct biological properties and applications.
Properties
Molecular Formula |
C6H12Cl2N4 |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]triazole;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H/t6-;;/m1../s1 |
InChI Key |
VEAVKKCPYFVAGM-QYCVXMPOSA-N |
Isomeric SMILES |
C1CNC[C@@H]1N2C=CN=N2.Cl.Cl |
Canonical SMILES |
C1CNCC1N2C=CN=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride](/img/structure/B13484846.png)
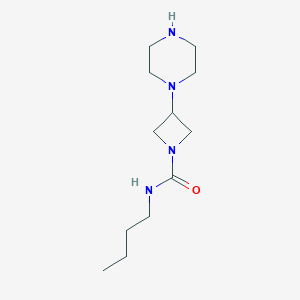
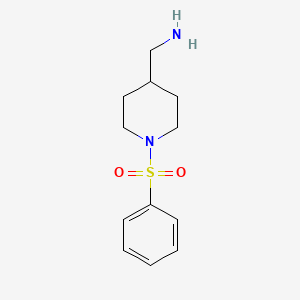

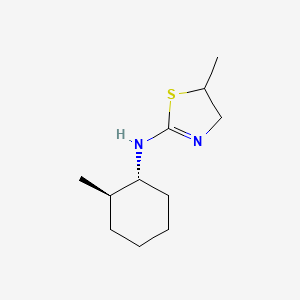
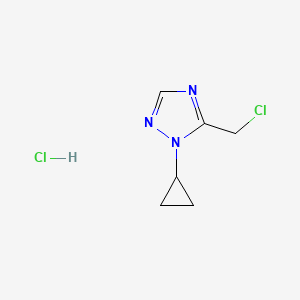
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)

![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)



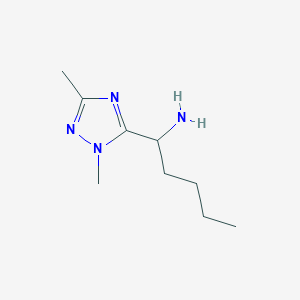
![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
